

# Application Notes: In Vitro Assays for SWI5 DNA Binding Activity

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## Compound of Interest

Compound Name: SW15

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## Introduction

SWI5 is a zinc finger transcription factor in *Saccharomyces cerevisiae* that plays a crucial role in the regulation of gene expression, notably the mating-type switching endonuclease HO gene.<sup>[1][2]</sup> Understanding the molecular interactions between SWI5 and its cognate DNA binding sites is fundamental to elucidating its regulatory mechanisms. These interactions can be investigated through various in vitro assays that provide both qualitative and quantitative data on binding affinity, specificity, and kinetics. This document provides detailed protocols for three commonly used assays to characterize the DNA binding activity of the SWI5 protein: the Electrophoretic Mobility Shift Assay (EMSA), DNA Pull-Down Assay, and Surface Plasmon Resonance (SPR).

## Data Presentation

The following tables are provided as templates for researchers to summarize and compare quantitative data obtained from various in vitro binding assays for SWI5.

Table 1: Summary of SWI5 DNA Binding Affinity (Kd)

DNA Probe Sequence	SWI5 Construct	Assay Method	Dissociation Constant (Kd) (nM)	Notes
Example: HO Promoter Site 1	Full-length SWI5	EMSA		
Example: HO Promoter Site 2	Full-length SWI5	SPR		
Example: Mutant HO Site 1	Full-length SWI5	EMSA		
Example: HO Promoter Site 1	SWI5 Zinc Finger Domain	SPR		

Table 2: Kinetic Parameters of SWI5-DNA Interaction from SPR

DNA Probe Sequence	SWI5 Construct	Association Rate (kon) (M <sup>-1</sup> s <sup>-1</sup> )	Dissociation Rate (koff) (s <sup>-1</sup> )	Affinity (Kd) (nM)
Example: HO Promoter Site 1	Full-length SWI5			
Example: HO Promoter Site 2	Full-length SWI5			
Example: Non-specific DNA	Full-length SWI5			

Note: The binding affinity for the related yeast transcription factor Swi4 has been reported to be in the range of  $K(A) \approx (1-4) \times 10(6) \text{ M}^{-1}$ [3], which can serve as a reference.

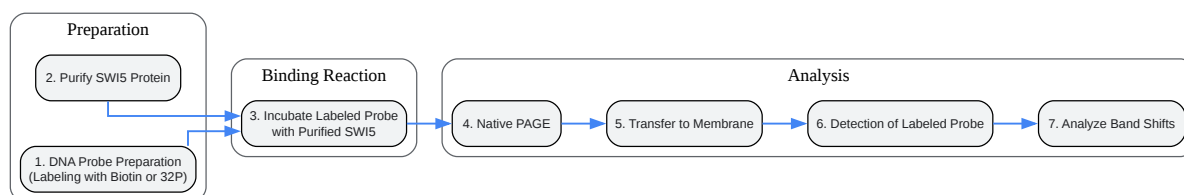
## Experimental Protocols & Visualizations

### Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is a widely used technique to detect protein-DNA interactions.[4][5][6][7] It is based on the principle that a protein-DNA complex migrates more

slowly than a free DNA probe through a non-denaturing polyacrylamide gel.[4][7]

## Experimental Workflow



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Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

### Protocol:

- DNA Probe Preparation:
  - Synthesize complementary oligonucleotides (30-50 bp) corresponding to the putative SWI5 binding site.
  - Anneal the oligonucleotides to form a double-stranded DNA probe.
  - Label the 5' end of the probe with [ $\gamma$ - $^{32}\text{P}$ ]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
  - Purify the labeled probe to remove unincorporated label.
- SWI5 Protein Purification:
  - Express recombinant SWI5, potentially as a fusion protein (e.g., GST-SWI5), in *E. coli*. [1]  
[2]

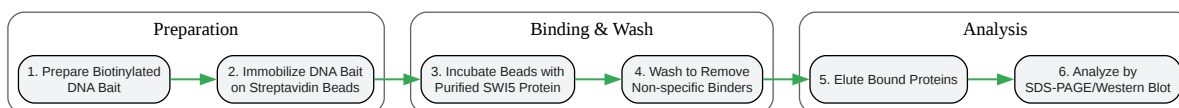
- Lyse the cells and purify the protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-fusion proteins or Ni-NTA for His-tagged proteins).[8]
- Further purify the protein by ion-exchange and/or size-exclusion chromatography to ensure high purity.[8]
- Determine the protein concentration using a standard method like the Bradford assay.
- Binding Reaction:
  - In a final volume of 20  $\mu$ L, combine the following in order:
    - Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
    - Non-specific competitor DNA (e.g., 1  $\mu$ g poly(dI-dC)) to reduce non-specific binding.
    - Purified SWI5 protein (titrate concentrations, e.g., 0-500 nM).
    - Labeled DNA probe (e.g., 20-50 fmol).
  - Incubate the reaction mixture at room temperature for 20-30 minutes.
- Native Polyacrylamide Gel Electrophoresis:
  - Prepare a 4-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
  - Add loading dye (without SDS) to the binding reactions.
  - Load the samples onto the gel and run the electrophoresis at a constant voltage (e.g., 100-150V) at 4°C.
- Detection:
  - For  $^{32}$ P-labeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
  - For biotin-labeled probes, transfer the DNA from the gel to a positively charged nylon membrane, followed by detection using a streptavidin-HRP conjugate and a chemiluminescent substrate.

- Data Analysis:
  - A "shifted" band, which migrates slower than the free probe, indicates a SWI5-DNA complex.
  - The intensity of the shifted band is proportional to the amount of protein-DNA complex formed.
  - For quantitative analysis, the dissociation constant ( $K_d$ ) can be estimated by determining the protein concentration at which 50% of the probe is shifted.
  - Specificity can be confirmed by competition assays, where an excess of unlabeled specific probe outcompetes the labeled probe for binding, while an unlabeled non-specific probe does not. A "supershift" assay, including an antibody specific to SWI5, can be used to confirm the identity of the protein in the complex.[5]

## DNA Pull-Down Assay

This assay is an in vitro technique used to selectively isolate a protein-DNA complex from a sample. A biotinylated DNA probe corresponding to the SWI5 binding site is immobilized on streptavidin-coated beads, which then serves as "bait" to "pull down" the SWI5 protein from a solution.

### Experimental Workflow



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Caption: Workflow for the DNA Pull-Down Assay.

Protocol:

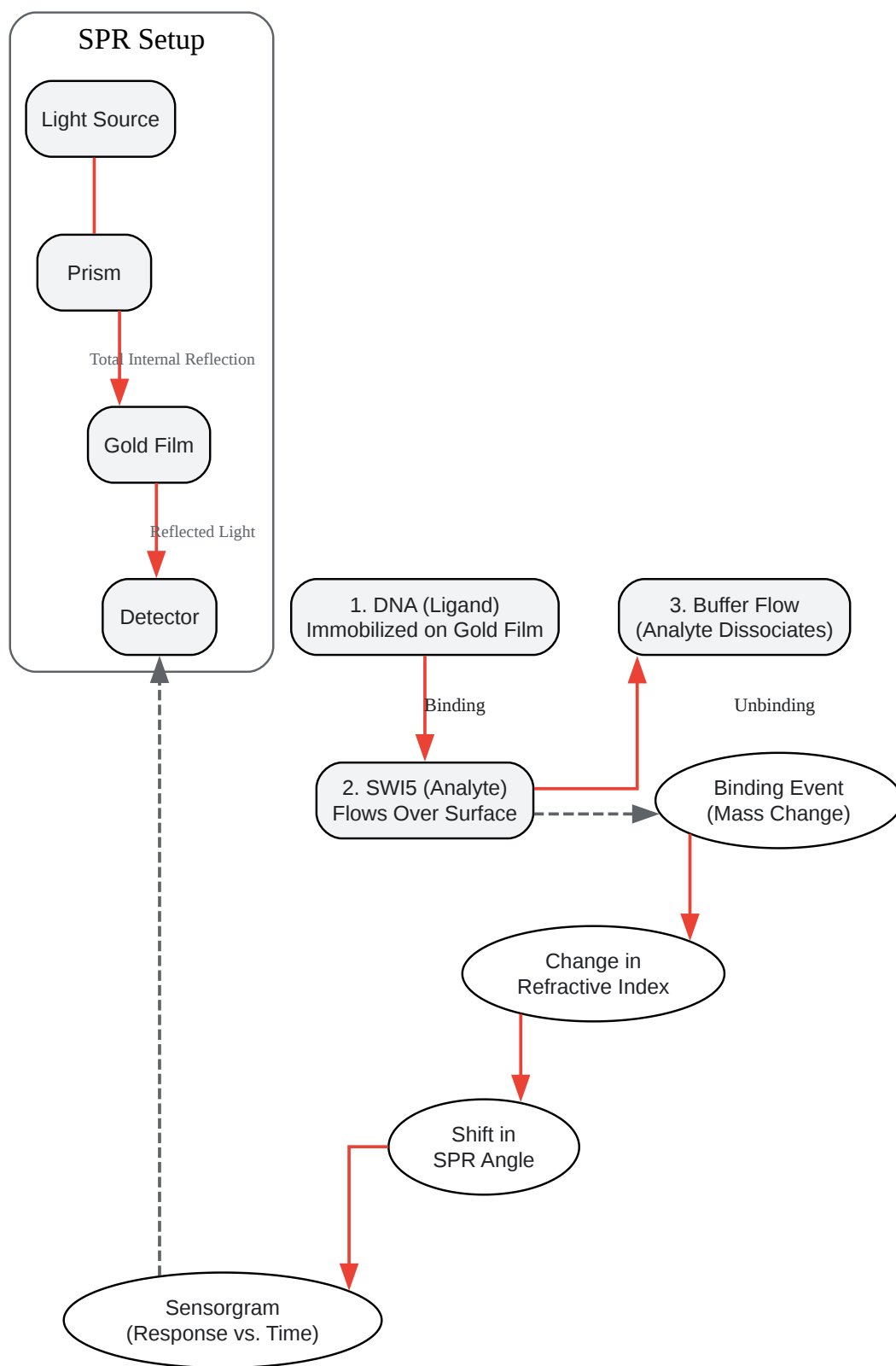
- Bait Preparation:
  - Synthesize and anneal complementary oligonucleotides for the SWI5 binding site, with one strand containing a 5'-biotin label.
- Immobilization of DNA Bait:
  - Wash streptavidin-coated magnetic or agarose beads with a suitable binding buffer (e.g., PBS with 0.1% Tween 20).
  - Incubate the beads with an excess of the biotinylated DNA probe for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
  - Wash the beads to remove any unbound DNA probe.
- Binding Reaction:
  - Incubate the DNA-immobilized beads with a solution containing purified SWI5 protein or a cell lysate.
  - Include a non-specific competitor DNA (e.g., poly(dI-dC)) in the binding buffer to minimize non-specific interactions.
  - Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
  - Wash the beads 3-5 times with a wash buffer (e.g., binding buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.
- Elution:
  - Elute the bound SWI5 protein from the DNA by either:
    - Increasing the salt concentration (e.g., using a high-salt elution buffer).

- Boiling the beads in SDS-PAGE loading buffer.
- Analysis:
  - Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or silver staining.
  - Confirm the identity of the pulled-down protein as SWI5 by Western blotting using an anti-SWI5 antibody.

## Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.<sup>[9][10]</sup> It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity.<sup>[11][12]</sup>

Signaling Pathway (SPR Principle)



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Caption: Principle of Surface Plasmon Resonance for SWI5-DNA interaction.



## Protocol:

- **Sensor Chip Preparation:**
  - Select a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip).
  - Synthesize a biotinylated DNA oligonucleotide corresponding to the SWI5 binding site.
  - Immobilize the biotinylated DNA probe onto the sensor chip surface according to the instrument manufacturer's instructions. A reference flow cell should be prepared, either left blank or immobilized with a non-specific DNA sequence, to subtract bulk refractive index changes.
- **Analyte Preparation:**
  - Prepare a series of dilutions of highly purified SWI5 protein in a suitable running buffer (e.g., HBS-EP buffer). The concentrations should typically span a range from 0.1 to 10 times the expected  $K_d$ .
- **Binding Analysis:**
  - Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
  - Inject the different concentrations of SWI5 protein over the sensor surface for a defined period (association phase), allowing the protein to bind to the immobilized DNA.
  - Switch back to flowing only the running buffer over the surface and monitor the signal decrease as the bound protein dissociates (dissociation phase).
  - Between different SWI5 concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a high-salt buffer or a brief pulse of low pH solution) to remove all bound protein, ensuring the immobilized DNA remains intact.
- **Data Analysis:**
  - The instrument software generates a sensorgram, which plots the response units (RU) versus time.

- The data from the reference flow cell is subtracted from the active flow cell to correct for non-specific binding and bulk refractive index changes.
- Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants: the association rate ( $k_{on}$ ) and the dissociation rate ( $k_{off}$ ).
- The equilibrium dissociation constant ( $K_d$ ) is calculated as the ratio of  $k_{off}/k_{on}$ .

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